molecular formula C8H12N2O3S B14022157 5-(2-Ethoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6964-70-1

5-(2-Ethoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B14022157
CAS No.: 6964-70-1
M. Wt: 216.26 g/mol
InChI Key: NITRACAISJXFAZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of ethoxyethylamine with a suitable thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The ethoxyethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Ethoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent used in various industrial applications.

    2-Ethoxyethyl acetate: Used as a solvent and in the production of coatings and dyes.

    Pyrimidine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

5-(2-Ethoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

6964-70-1

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

5-(2-ethoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C8H12N2O3S/c1-2-13-4-3-5-6(11)9-8(14)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,11,12,14)

InChI Key

NITRACAISJXFAZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1C(=O)NC(=S)NC1=O

Origin of Product

United States

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